molecular formula C9H11N B1585221 3-Methylindoline CAS No. 4375-15-9

3-Methylindoline

Cat. No. B1585221
CAS RN: 4375-15-9
M. Wt: 133.19 g/mol
InChI Key: BFQARNDIMKOOQQ-UHFFFAOYSA-N
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Description

3-Methylindoline is an organic compound that belongs to the indole family . It has a molecular formula of C9H11N and is also known by other names such as 3-Methyl-2,3-dihydro-1H-indole .


Synthesis Analysis

Indole derivatives, including 3-Methylindoline, can be synthesized using various methodologies . One common method is the Fischer indole synthesis . The reactions can be conducted both in water only and in a mixture of water with an organic solvent .


Molecular Structure Analysis

The molecular structure of 3-Methylindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight is approximately 133.19 Da .


Chemical Reactions Analysis

Indole derivatives, including 3-Methylindoline, can undergo various chemical reactions . For instance, with 3-substituted substrates, such as 3-methyl-indole, the reaction afforded a 2-substituted product .


Physical And Chemical Properties Analysis

3-Methylindoline is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . Its InChI code is 1S/C9H11N/c1-7-6-10-9-5-3-2-4-8 (7)9/h2-5,7,10H,6H2,1H3 .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Summary of Application: 3-Methylindoline is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
  • Methods of Application: To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 . Using Ag2CO3 in the Heck reaction made this approach much quicker, and the reaction could be performed at ambient temperature .
  • Results or Outcomes: The use of 3-Methylindoline in the synthesis of indole derivatives has attracted increasing attention in recent years due to its significant role in cell biology and potential applications in treating various disorders .

2. Toxicity to Human Bronchial Epithelial Cell Lines

  • Summary of Application: 3-Methylindole has been studied for its toxicity to human bronchial epithelial cell lines . This research is important for understanding the potential risks to human health from exposure to 3-Methylindole.
  • Methods of Application: Transfected BEAS-2B cells that express different cytochrome P450 enzymes were used to assess whether human bronchial epithelial cell lines are target cells for 3-Methylindole-induced damage . The toxicity was measured by leakage of lactate dehydrogenase into the medium after a 48-hour incubation .
  • Results or Outcomes: The study found that 3-Methylindole is cytotoxic to immortalized bronchial epithelial cells overexpressing 2F1 without concomitant depletion of GSH, but depletion of GSH modestly enhances the cytotoxicity of 3-Methylindole to human lung cells .

3. Insect Attractant

  • Summary of Application: 3-Methylindoline is used as an insect attractant . It is found in several flowers and essential oils, including those of orange blossoms, jasmine, and Ziziphus mauritiana . It has also been identified in certain cannabis varieties .
  • Methods of Application: The compound is often used in traps or other devices designed to attract and capture or kill insects .
  • Results or Outcomes: The use of 3-Methylindoline as an insect attractant can help in controlling the population of harmful insects and can be beneficial for ecological balance .

4. Fragrance and Fixative in Perfumes

  • Summary of Application: 3-Methylindoline is used as a fragrance and fixative in many perfumes and as an aroma compound . In low concentrations, it has a flowery smell .
  • Methods of Application: The compound is mixed with other scents to produce perfumes or air fresheners that lack skatole and indole .
  • Results or Outcomes: The use of 3-Methylindoline in perfumery enhances the longevity and intensity of the fragrance .

5. Biosynthesis, Chemical Synthesis, and Reactions

  • Summary of Application: 3-Methylindole is derived from the amino acid tryptophan in the digestive tract of mammals . Tryptophan is converted to indoleacetic acid, which decarboxylates to give the methylindole . This process is significant in understanding the metabolic pathways involving tryptophan and its derivatives.
  • Methods of Application: Skatole can be synthesized via the Fischer indole synthesis . It gives a violet color upon treatment with potassium ferrocyanide .
  • Results or Outcomes: The study of the biosynthesis and chemical reactions of 3-Methylindole provides valuable insights into the metabolic pathways of mammals and can contribute to the development of new therapeutic strategies .

6. Animal Studies

  • Summary of Application: 3-Methylindole is used in animal studies to understand its effects on the health and behavior of animals . It occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor .
  • Methods of Application: Animal studies involving 3-Methylindole typically involve administering the compound to animals and observing its effects .
  • Results or Outcomes: These studies can help in understanding the biological effects of 3-Methylindoline and its potential risks to animal health .

Safety And Hazards

3-Methylindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its vapors, mist, or gas, and it should be used only outdoors or in a well-ventilated area .

Future Directions

Indoles, including 3-Methylindoline, are significant heterocyclic systems in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of 3-Methylindoline in various fields.

properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQARNDIMKOOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335319
Record name 3-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylindoline

CAS RN

4375-15-9
Record name 3-Methylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Skatole (26.5 g, 202 mmol) was dissolved in acetic acid (500 mL) and cooled to 15° C. Sodium cyanoborohydride (40 g, 637 mmol) was added in portions to this cooled solution. After the addition was complete, stirring was continued for 1 h at RT. Subsequently, water (100 mL) was added and after 15 min at RT, the mixture was evaporated under reduced pressure at 60° C. To the residue was added 0.5 L 5% aq. NaHCO3 and 0.5 L TBME and the organic layer was washed with 5% aq. NaHCO3 (2×250 mL), water (0.5 L), 1M aq. NaOH (100 mL), 5% aq. NaHCO3 (250 mL), and brine (250 mL). After drying over Na2SO4 and filtration, the solvent was removed by evaporation under reduced pressure. Yield: 23.3 g (87%).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 0.58 g (9.2 mmol) sodium cyanoborohydride were added batchwise to 1.0 g (7.6 mmol) 3-methylindole in 5.0 mL glacial acetic acid and the mixture was stirred for 60 min at RT. Then the reaction mixture was poured onto a 4N aqueous sodium hydroxide solution and extracted with EtOAc. The combined organic phases were washed several times with saturated sodium hydrogen carbonate solution, dried on sodium sulphate and evaporated down.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
250
Citations
KW Skordos, GL Skiles, JD Laycock… - Chemical research in …, 1998 - ACS Publications
… 3-Methyloxindole that is formed from 2,3-epoxy-3-methylindoline through the NIH shift mechanism would retain the C-2 H-atom at C-3 (Scheme 2, B and E). However, another …
Number of citations: 66 pubs.acs.org
A Ansari, S Satalkar, V Patil, AS Shete, S Kaur… - Bioorganic & Medicinal …, 2017 - Elsevier
EZH2 (enhancer of zeste homologue 2) is the catalytic subunit of the polycomb repressive complex 2 (PRC2) that catalyzes the methylation of lysine 27 of histone H3 (H3K27). …
Number of citations: 10 www.sciencedirect.com
Y Fu, P Sun, G Li, R He, L Shi… - Journal of Heterocyclic …, 2022 - Wiley Online Library
… Ru(II)-NNC (Ruthenium (II) complex containing pyrazolyl-(2-indole-1-yl)-pyridine ligand) for the synthesis of 3-methylindole by receptor-free dehydrogenation of 3-methylindoline (54), in …
Number of citations: 2 onlinelibrary.wiley.com
GJ Diaz, KW Skordos, GS Yost, EJ Squires - Drug metabolism and …, 1999 - ASPET
A study was conducted to investigate qualitative and quantitative aspects of the phase I metabolism of 3-methylindole (3MI) by porcine liver microsomes. Microsomal suspensions were …
Number of citations: 70 dmd.aspetjournals.org
C CHIEN, T SUZUKI, T KAWASAKI… - Chemical and …, 1984 - jstage.jst.go.jp
… Treatment of 15 with MoO5 ~HMPA in dry methanol under the same conditions as mentioned above gave a 75% yield of l-acetyl-2hydroxy-3-methoxy-3-methylindoline (16), whose …
Number of citations: 48 www.jstage.jst.go.jp
S Golla, S Jalagam, S Poshala… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… This protocol enables the synthesis of a wide range of 3-methylindoline-2-ones and 3-(hydroxymethyl)-3-methylindolin-2-ones from 2-oxindoles (65–95% yields), which are the …
Number of citations: 10 pubs.rsc.org
K Okuma, T Yasuda, K Shioji… - Bulletin of the Chemical …, 2007 - journal.csj.jp
… -4H3,1-benzoxazine (6a), of which the structure has previously been reported to be 1-acetyl-2-iodomethyl-2-methyl-1,2dihydrobenzazete (4a) or 1-acetyl-3-iodo-3-methylindoline (5a). …
Number of citations: 23 www.journal.csj.jp
WF Bailey, MR Luderer, MJ Mealy - Tetrahedron letters, 2003 - Elsevier
… Addition of an excess of MeOH to the resulting bright-yellow solution of 3 afforded 3-methylindoline in 71% isolated yield (Table 1, entry 1). In a similar vein, 3 was trapped by addition of …
Number of citations: 25 www.sciencedirect.com
RR Gataullin, ZR Zileeva… - Journal of …, 2020 - Wiley Online Library
… 1-halogenoethyl)-3-methylindoline derivatives showed … 3-methylindoline cis-4a, stereoisomeric (2R*,3R*)-trans-4h and (2R*,3S*)-N-tosyl-7-chloro-2-(1-halogenoethyl)-3-methylindoline …
Number of citations: 3 onlinelibrary.wiley.com
V Gotor-Fernández, P Fernández-Torres… - Tetrahedron: Asymmetry, 2006 - Elsevier
… antarctica lipase B (CAL-B) for 3-methylindoline. The combination of lipases with a variety of allyl carbonates and tert-butyl methyl ether (TBME) as solvent has allowed the isolation of …
Number of citations: 67 www.sciencedirect.com

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